molecular formula C14H15NO3 B1362375 Isopropyl (3-formyl-1H-indol-1-YL)acetate CAS No. 708991-26-8

Isopropyl (3-formyl-1H-indol-1-YL)acetate

Cat. No. B1362375
CAS RN: 708991-26-8
M. Wt: 245.27 g/mol
InChI Key: KDDXVLFFTPXKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl (3-formyl-1H-indol-1-YL)acetate is a chemical compound with the linear formula C14 H15 N O3 . It has a molecular weight of 245.28 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Isopropyl (3-formyl-1H-indol-1-YL)acetate is 1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Isopropyl (3-formyl-1H-indol-1-YL)acetate is a solid at room temperature . It has a molecular weight of 245.28 and a linear formula of C14 H15 N O3 .

Scientific Research Applications

Chemical Synthesis

Isopropyl (3-formyl-1H-indol-1-YL)acetate is used in the synthesis of various chemical compounds . It is a building block in the creation of more complex molecules, and its unique structure makes it a valuable tool in the field of chemical synthesis .

Biological Research

Indole derivatives, such as Isopropyl (3-formyl-1H-indol-1-YL)acetate, have been found to have significant biological potential . They play a crucial role in cell biology and are important types of molecules in natural products .

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties allow them to interact with cancer cells in ways that can inhibit growth or even kill the cells .

Antimicrobial Applications

Indole derivatives have also shown promise in the treatment of various microbial infections . Their antimicrobial properties make them a potential tool in the fight against resistant strains of bacteria .

Treatment of Disorders

Indole derivatives have attracted increasing attention in recent years for their potential in treating various disorders in the human body . This includes neurological disorders, where indole derivatives may have neuroprotective effects .

Anti-HIV Applications

Some novel indolyl derivatives have been reported to have potential anti-HIV-1 properties . Molecular docking studies have been performed to understand their interactions with the virus .

Antitubercular Activity

Certain derivatives of indole have been investigated for their in vitro antitubercular activity . These compounds have shown potential against Mycobacterium tuberculosis and Mycobacterium bovis .

properties

IUPAC Name

propan-2-yl 2-(3-formylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXVLFFTPXKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359208
Record name ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl (3-formyl-1H-indol-1-YL)acetate

CAS RN

708991-26-8
Record name ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl (3-formyl-1H-indol-1-YL)acetate
Reactant of Route 2
Reactant of Route 2
Isopropyl (3-formyl-1H-indol-1-YL)acetate
Reactant of Route 3
Reactant of Route 3
Isopropyl (3-formyl-1H-indol-1-YL)acetate
Reactant of Route 4
Reactant of Route 4
Isopropyl (3-formyl-1H-indol-1-YL)acetate
Reactant of Route 5
Reactant of Route 5
Isopropyl (3-formyl-1H-indol-1-YL)acetate
Reactant of Route 6
Reactant of Route 6
Isopropyl (3-formyl-1H-indol-1-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.